2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoicacid
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Overview
Description
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which means they can change color when exposed to light. This compound has a naphthopyran core structure with a benzoic acid moiety attached, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid typically involves the condensation of naphthols with propargylic alcohols. One common method uses montmorillonite K-10 as a heterogeneous catalyst. The reaction is carried out under mild conditions, providing high yields in a short reaction time . Other methods include the use of p-toluenesulfonic acid in solid phase, acidic alumina in toluene, and indium trichloride tetrahydrate under solvent-free ball-milling conditions .
Industrial Production Methods
Industrial production of naphthopyrans, including 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of photochromic lenses, solar protective glasses, and optical switches.
Mechanism of Action
The mechanism of action of 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid involves the photoinduced reversible opening of the pyran ring. This process converts the colorless closed form into a highly conjugated colored form. The molecular targets and pathways involved in this mechanism are primarily related to the interaction of the compound with light, leading to changes in its electronic structure and optical properties .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,1-b]pyran: Shares the naphthopyran core but lacks the benzoic acid moiety.
3H-Naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents.
2H-Naphtho[2,3-b]pyran: A structural isomer with a different arrangement of atoms.
Uniqueness
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid is unique due to its combination of the naphthopyran core and the benzoic acid moiety. This structure imparts distinct photochromic properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-benzo[f]chromen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-8-4-3-7-15(17)19-12-10-16-14-6-2-1-5-13(14)9-11-18(16)23-19/h1-9,11,19H,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSLYCWYNOKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)OC1C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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